Chroman-2-carbonitrile
Overview
Description
Chroman-2-carbonitrile, also known as 2-Cyano-1,2-dihydrobenzo[b]furan, is an organic compound with a molecular formula of C10H7NO. It is an important class of heterocyclic compounds with versatile biological profiles, a simple structure, and mild adverse effects .
Synthesis Analysis
The synthesis of Chroman-2-carbonitrile involves a doubly decarboxylative, photoredox process. This reaction involves two independent decarboxylation processes: the first one initiating the cycle and the second completing the process. Visible light, a photoredox catalyst, base, anhydrous solvent, and an inert atmosphere are key parameters for the success of the developed transformation .Molecular Structure Analysis
The molecular structure of Chroman-2-carbonitrile was established unambiguously through single crystal X-ray measurements . The compound crystallized in the Triclinic, P-1, with dimensions a = 8.7171 (4) Å, b = 10.9509 (5) Å, c = 19.5853 (9) Å .Chemical Reactions Analysis
Chroman-2-carbonitrile undergoes a variety of chemical reactions. For instance, it can be involved in a doubly decarboxylative, photoredox synthesis of 4-substituted-chroman-2-ones and 2-substitified-chroman-4-ones .Physical And Chemical Properties Analysis
Chroman-2-carbonitrile has a molecular formula of C10H9NO and a molecular weight of 159.18 g/mol. More specific physical and chemical properties were not found in the retrieved papers.Scientific Research Applications
Chemical Transformations and Synthesis
Chroman-2-carbonitrile and its derivatives are primarily involved in various chemical synthesis processes. The study of chromone-3-carbonitrile with cyclohexanediones resulted in the synthesis of bis[1]chromenophenanthrolines, showcasing its utility in creating complex organic compounds (Ibrahim & El-Gohary, 2016). Similarly, reactions of 6-methylchromone-3-carbonitrile under nucleophilic conditions yielded various heterocyclic systems, indicating the versatility of chroman-2-carbonitrile derivatives in organic synthesis (Ibrahim & El-Gohary, 2016).
Antioxidant and Antiperoxidant Activity
6-Hydroxychroman-2-carbonitrile compounds have been synthesized and studied for their antiperoxidant activity. These compounds offer significant protection against myocardial phospholipid peroxidation, highlighting their potential therapeutic applications (Janero et al., 1990).
Inhibition of Cell Proliferation
Research on tocopherols and 6-hydroxy-chroman-2-carbonitrile derivatives has revealed their ability to inhibit vascular smooth muscle cell proliferation through a nonantioxidant mechanism. This suggests potential applications in the treatment of vascular diseases (Boscoboinik et al., 1995).
Corrosion Inhibition
2H-chromen-2-one and its nitrile substituted compound 2-Oxo-2H-chromen-3-carbonitrile have been studied as corrosion inhibitors. The substitution of a CN group in these compounds significantly increases their efficiency as inhibitors, indicating their potential in industrial applications (Fitoz et al., 2017).
Electronic and Optical Properties
Studies involving compounds like 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile have explored their structural features and optical properties. These studies contribute to the understanding of the electronic and optical behavior of carbonitrile derivatives, which can be crucial for their application in material science and photonic devices (Jukić et al., 2010).
Photovoltaic Applications
The photovoltaic properties of certain chroman-2-carbonitrile derivatives have been investigated, particularly in the context of organic-inorganic photodiode fabrication. This research highlights the potential of these compounds in the development of new photovoltaic materials and devices (Zeyada et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for Chroman-2-carbonitrile research could involve exploring its potential biological activities further, as well as developing more effective and cost-effective methods to synthesize novel chromanone analogs . Additionally, the visible-light synthesis method could be further optimized and expanded .
properties
IUPAC Name |
3,4-dihydro-2H-chromene-2-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c11-7-9-6-5-8-3-1-2-4-10(8)12-9/h1-4,9H,5-6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSODBWOLLYALSQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2OC1C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Chroman-2-carbonitrile |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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